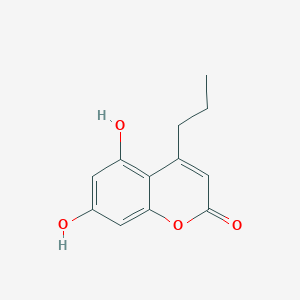

5,7-dihydroxy-4-propyl-2H-chromen-2-one

Übersicht

Beschreibung

5,7-Dihydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrone derivatives that are widely distributed in nature and are known for their diverse biological activities. This compound, with the molecular formula C12H12O4, is characterized by the presence of hydroxyl groups at positions 5 and 7, and a propyl group at position 4 on the chromen-2-one scaffold .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 5,7-dihydroxy-4-propylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve optimizing reaction conditions to enhance yield and purity. This includes the use of green chemistry principles such as solvent-free reactions, recyclable catalysts, and reactions in aqueous media. These methods not only improve efficiency but also reduce environmental impact .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The mechanisms underlying the formation of 5,7-dihydroxy-4-propyl-2H-chromen-2-one typically involve:

- Electrophilic Aromatic Substitution : The hydroxyl groups on the chromene ring facilitate electrophilic substitution reactions, which can lead to further functionalization at various positions on the aromatic system.

- Cyclization Reactions : The formation of the chromene ring often involves cyclization steps where nucleophiles attack electrophilic centers in a concerted manner, leading to the formation of stable cyclic structures.

Antimicrobial and Anticancer Activities

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial and anticancer activities.

Antimicrobial Activity

A series of synthesized fluorescent derivatives were tested for their antimicrobial properties using the serial dilution method. The results indicated varying degrees of effectiveness against different bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

The anticancer efficacy of these compounds was evaluated against several human tumor cell lines using assays such as MTT. Notably, some derivatives showed IC50 values lower than 1 μM against specific cancer cell lines, indicating potent cytotoxic effects .

Anticancer Activity Results

| Compound ID | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | MCF-7 | <1 | Highly Active |

| Compound B | A172 | 7.4 | Moderately Active |

| Compound C | HepG-2 | <5 | Active |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one have been extensively studied. Research indicates that this compound can inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.

-

Inhibition of Cancer Cell Lines :

- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various tumor cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For instance, one study reported an IC50 value of 0.86 μg/mL against the MCF-7 cell line, indicating potent activity compared to standard drugs like doxorubicin .

- Mechanism of Action :

- Case Studies :

Antimicrobial Properties

Beyond its anticancer effects, this compound has demonstrated antimicrobial activity.

- Broad-Spectrum Activity :

- Mechanism :

Other Biological Activities

In addition to its primary applications in oncology and microbiology, this compound has been explored for other pharmacological effects:

- Antioxidant Activity :

- Enzyme Inhibition :

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5,7-dihydroxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by interacting with tubulin and obstructing its polymerization, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest . Additionally, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Another coumarin derivative with similar hydroxyl groups but a phenyl group instead of a propyl group.

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: A derivative with additional methoxy groups, exhibiting different biological activities.

Uniqueness

5,7-Dihydroxy-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group at position 4 and hydroxyl groups at positions 5 and 7 make it a valuable compound for various applications in research and industry .

Biologische Aktivität

5,7-Dihydroxy-4-propyl-2H-chromen-2-one, a member of the coumarin family, is recognized for its diverse biological activities. Its unique structure, characterized by hydroxyl groups at positions 5 and 7 and a propyl group at position 4, contributes to its significant pharmacological potential. This compound has been studied for various applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action appears to involve the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth, similar to known inhibitors like clorobiocin and novobiocin .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. It induces apoptosis in cancer cells by interacting with tubulin, obstructing its polymerization, and leading to G2/M cell-cycle arrest. Studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 94.27 |

| HeLa | 70.15 |

| A549 | 85.30 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. The presence of hydroxyl groups at positions 5 and 7 is crucial for its antimicrobial and anticancer activities. Modifications to the propyl group can alter the efficacy of the compound significantly .

Table 3: SAR Analysis of Derivatives

| Derivative | Structural Modification | Activity (MIC/IC50) |

|---|---|---|

| Compound A | Methyl group at position 4 | Increased MIC |

| Compound B | Ethyl group at position 4 | Decreased IC50 |

| Compound C | Hydroxyl at position 6 | Enhanced activity |

Case Study 1: Antimicrobial Screening

In a study conducted by Abd-El-Aziz et al., fluorescent derivatives of this compound were synthesized and tested for antimicrobial activity against a range of pathogens using serial dilution methods. The results confirmed that modifications in the hydroxyl groups significantly impacted antimicrobial efficacy .

Case Study 2: Antitumor Activity in MCF-7 Cells

Another investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The study highlighted that the compound's ability to induce apoptosis was linked to its interaction with tubulin, leading to caspase activation and subsequent cell death .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPADVKOPBBPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419808 | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-59-6 | |

| Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds exert their antimicrobial effect?

A1: The research suggests that the antimicrobial activity of these compounds is likely due to inhibition of DNA gyrase B. [] This enzyme is essential for bacterial DNA replication, and inhibiting it disrupts bacterial growth. The study found that the 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives docked well into the ATP binding pocket of DNA gyrase B, similar to the known inhibitors clorobiocin and novobiocin. This binding interaction suggests a similar mechanism of action, ultimately leading to bacterial growth inhibition.

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: The study synthesized a series of this compound derivatives with various substituents. [] While all compounds showed antimicrobial activity, the presence of a nitro group significantly reduced the antimicrobial potency. This finding highlights the importance of specific structural features for optimal activity. Further exploration of structure-activity relationships could lead to the development of even more potent and selective antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.